N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxy, nitro, and naphthyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 3-hydroxy-4-nitrobenzaldehyde and 2-(naphthalen-1-yl)aminoacetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-Hydroxy-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(2-Hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Uniqueness
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its unique combination of hydroxy, nitro, and naphthyl groups This structural arrangement imparts distinct chemical reactivity and potential biological activities compared to similar compounds
Properties
Molecular Formula |
C19H16N4O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H16N4O4/c24-18-10-13(8-9-17(18)23(26)27)11-21-22-19(25)12-20-16-7-3-5-14-4-1-2-6-15(14)16/h1-11,20,24H,12H2,(H,22,25)/b21-11+ |
InChI Key |
UGLDQGGXNACVJL-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC(=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC(=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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